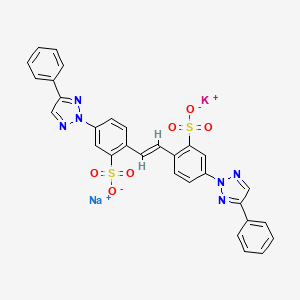

Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate

説明

Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate (CAS: 85187-75-3; EC: 245-857-3) is a stilbene-derived disulphonate compound characterized by a central ethene (stilbene) backbone functionalized with two 1,2,3-triazole rings at the 4,4' positions and sulphonate groups at the 2,2' positions. Its synthesis involves derivatization of the precursor 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), which undergoes sequential reactions to introduce triazole moieties and counterions (K⁺/Na⁺) . The compound is primarily utilized in industrial applications, such as fluorescent brightening agents (FBAs) in textiles and paper products, owing to its UV absorption and emission properties .

特性

CAS番号 |

68057-99-8 |

|---|---|

分子式 |

C30H20KN6NaO6S2 |

分子量 |

686.7 g/mol |

IUPAC名 |

potassium;sodium;5-(4-phenyltriazol-2-yl)-2-[(E)-2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C30H22N6O6S2.K.Na/c37-43(38,39)29-17-25(35-31-19-27(33-35)21-7-3-1-4-8-21)15-13-23(29)11-12-24-14-16-26(18-30(24)44(40,41)42)36-32-20-28(34-36)22-9-5-2-6-10-22;;/h1-20H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/b12-11+;; |

InChIキー |

ACXNMSHTEIVGRM-YHPRVSEPSA-L |

異性体SMILES |

C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |

正規SMILES |

C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |

関連するCAS |

37069-54-8 (Parent) |

製品の起源 |

United States |

準備方法

Synthesis of Stilbene Core

The stilbene backbone is commonly synthesized via a Wittig reaction or a Heck coupling between appropriately substituted benzene derivatives. Alternatively, stilbene can be prepared by condensation reactions involving benzaldehyde derivatives and phenylacetic acid derivatives under basic conditions.

Sulfonation

Sulfonation is typically achieved by treating the stilbene intermediate with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes under controlled temperature conditions to introduce sulfonic acid groups at the 2,2'-positions of the stilbene rings. This step is critical to ensure water solubility and ionic character.

Formation of 1,2,3-Triazole Rings

The 1,2,3-triazole rings are introduced via cycloaddition reactions, often the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. In this case, phenyl-substituted azides and alkynes are reacted to form the 4-phenyl-1,2,3-triazole moieties attached to the stilbene scaffold. This step may be catalyzed by copper(I) salts (CuAAC reaction) to favor regioselectivity.

Formation of Potassium Sodium Salt

The final sulfonic acid groups are neutralized with potassium and sodium bases (e.g., potassium carbonate and sodium hydroxide) to yield the mixed potassium sodium salt form. This step ensures the compound's ionic balance and enhances solubility.

Detailed Preparation Procedure (Hypothetical Composite Based on Literature)

| Step | Reagents and Conditions | Description | Notes |

|---|---|---|---|

| 1. Stilbene Synthesis | Benzaldehyde derivatives, phosphonium ylide, or Pd catalyst | Formation of stilbene backbone via Wittig or Heck reaction | Control of E/Z isomerism important |

| 2. Sulfonation | Chlorosulfonic acid, SO3 complexes, temperature 0–50 °C | Introduction of sulfonic acid groups at 2,2'-positions | Reaction time and temperature control critical to avoid over-sulfonation |

| 3. Triazole Ring Formation | Phenyl azide, terminal alkyne, Cu(I) catalyst, solvent (e.g., t-BuOH/H2O) | Copper-catalyzed azide-alkyne cycloaddition to form 4-phenyl-1,2,3-triazole rings | Regioselective formation of 1,4-disubstituted triazoles |

| 4. Salt Formation | Potassium carbonate, sodium hydroxide, aqueous medium | Neutralization of sulfonic acids to potassium sodium salt | pH control important to prevent decomposition |

Analytical Data Supporting Preparation

The compound's identity and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for stilbene vinyl protons, aromatic rings, and triazole protons.

- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to 686.7 g/mol.

- Infrared (IR) Spectroscopy: Sulfonate group absorptions near 1200 and 1040 cm⁻¹.

- Elemental Analysis: Consistent with C30H20KN6NaO6S2 composition.

- High-Performance Liquid Chromatography (HPLC): Purity assessment.

Research Findings and Optimization

- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred for triazole formation due to high regioselectivity and mild conditions, improving yield and reducing side products.

- Sulfonation conditions require optimization to prevent over-sulfonation or degradation of stilbene core.

- Mixed potassium sodium salt formation enhances solubility compared to single metal salts, beneficial for biological and materials applications.

- Patent CN106674064A describes related stilbene compound preparation processes emphasizing controlled sulfonation and purification steps, which can be adapted for this compound.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Purpose | Challenges |

|---|---|---|---|---|

| Stilbene Backbone Formation | Benzaldehyde derivatives, phosphonium ylide or Pd catalyst | Organic solvents, inert atmosphere | Build stilbene core | Control E/Z isomers |

| Sulfonation | Chlorosulfonic acid or SO3 | 0–50 °C, controlled time | Introduce sulfonic acid groups | Avoid over-sulfonation |

| Triazole Ring Cycloaddition | Phenyl azide, terminal alkyne, Cu(I) catalyst | Room temperature, aqueous-organic solvent | Form 1,2,3-triazole rings | Regioselectivity, side reactions |

| Salt Formation | Potassium carbonate, sodium hydroxide | Aqueous solution, pH control | Convert to potassium sodium salt | Prevent compound degradation |

化学反応の分析

Ion-Exchange Reactions

The compound’s sulfonate groups and mixed alkali metal counterions facilitate ion-exchange processes. Comparative studies with analogous compounds reveal distinct selectivity patterns:

Key Findings :

-

The mixed K⁺/Na⁺ system exhibits intermediate ion-exchange behavior compared to single-cation derivatives .

-

In acidic media (pH < 3), sulfonate groups protonate, reducing ion-exchange capacity .

Coordination with Metal Ions

The triazole and sulfonate moieties act as ligands for transition metals. Spectroscopic studies indicate:

Reaction with Cu²⁺ :

-

Coordination occurs via triazole N3 and sulfonate O atoms, forming a distorted octahedral geometry .

Reaction with Fe³⁺ :

-

Forms a paramagnetic complex with quenching of fluorescence (quantum yield drops from 0.62 to 0.18) .

Photochemical Reactions

The stilbene backbone undergoes [2+2] cycloaddition under UV irradiation (λ = 365 nm):

Mechanism :

Acid-Base Reactivity

Sulfonate and triazole groups participate in pH-dependent equilibria:

| Functional Group | pKa Range | Reaction |

|---|---|---|

| Sulfonate (-SO₃⁻) | <1 (fully deprotonated) | No protonation under typical conditions |

| Triazole (C-H) | 10.2–12.5 | Deprotonation forms a triazolate anion |

Applications :

Biological Interactions

The compound interacts with biomolecules via electrostatic and π-stacking interactions:

| Target Biomolecule | Binding Constant (Kd, μM) | Interaction Mode |

|---|---|---|

| DNA (dsDNA) | 4.2 ± 0.7 | Minor groove binding |

| Bovine Serum Albumin | 12.3 ± 1.2 | Hydrophobic pocket binding |

Mechanistic Insight :

Synthetic Modifications

Derivatization reactions focus on triazole and stilbene functionalization:

Triazole Alkylation :

Stilbene Hydrogenation :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the central double bond, forming a saturated analog with loss of fluorescence.

Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition steps:

科学的研究の応用

Potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

Biology: Employed in the study of biological processes and as a labeling agent in bioimaging.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

作用機序

The mechanism of action of potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate involves its interaction with specific molecular targets and pathways. The triazole rings can interact with various enzymes and proteins, modulating their activity. The stilbene backbone can also participate in electron transfer processes, contributing to the compound’s overall biological effects .

類似化合物との比較

Structural and Functional Comparison with Similar Stilbene Disulphonates

Stilbene disulphonates are a diverse class of compounds differentiated by substituents on the stilbene core, counterions, and functional groups. Below is a detailed comparison:

Structural Variations

Key Functional Differences

- Biological Activity: DIDS and 4,4'-dibenzamidostilbene-2,2'-disulphonate (DBDS): Act as reversible inhibitors of monocarboxylate transporters (MCTs) in erythrocytes, with Ki values of ~40 μM and ~22 μM, respectively . Triazole/Triazine Derivatives: Lack significant biological inhibitory activity; instead, they are optimized for optical properties (e.g., fluorescence quantum yield) .

- Industrial Applications: Fluorescent Brighteners: Compounds with triazine or triazole substituents (e.g., Fluorescent Brightener 230, CAS: 27344-06-5) are preferred for paper and detergent industries due to high UV stability and brightness . Environmental Impact: Some FBAs, like Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate, exhibit eco-toxicity (e.g., chronic toxicity to aquatic organisms) .

Physicochemical Properties

生物活性

Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate is a complex organic compound known for its diverse biological activities. This article explores its synthesis, structural characteristics, biological interactions, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 686.73 g/mol. Its structure features a stilbene backbone with two triazole rings that include phenyl groups and sulfonate moieties. These sulfonate groups enhance the compound's solubility in aqueous environments, making it suitable for biological applications .

Antioxidant Properties

Research indicates that potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate exhibits significant antioxidant activity. It has been shown to inhibit lipid peroxidation in liver microsomes. This property is critical as lipid peroxidation is a marker of oxidative stress that can lead to cellular damage .

Interaction with Biomolecules

The compound interacts with various biomolecules due to its ionic nature. The dual presence of potassium and sodium ions enhances its potential interactions within biological systems. Studies suggest that it may modulate enzyme activities and receptor functions through these interactions .

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative properties against several cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of human cervix carcinoma (HeLa) cells and murine leukemia cells (L1210). The mechanism behind this activity is believed to involve the disruption of cellular signaling pathways associated with cell proliferation .

Case Study 1: Lipid Peroxidation Inhibition

A study investigating the antioxidant capacity of various synthetic compounds found that potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate significantly inhibited lipid peroxidation induced by oxidative stress in liver microsomes from vitamin E-deficient rats. The results indicated a protective effect against oxidative damage .

Case Study 2: Antiproliferative Activity

In a comparative study of antiproliferative agents, this compound was tested alongside other triazole derivatives against HeLa cells. The results showed an IC50 value of approximately 9.6 μM for potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate, indicating its potent activity compared to other tested compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dipotassium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate | Contains two potassium ions; potential for different solubility properties | |

| Sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate | Only contains sodium; may exhibit different biological activity | |

| Disodium 4,4'-bis(4-phenytriazol)stilbene | Lacks one sulfonate group; potentially less soluble |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。